molecular formula C14H12N2O4 B182249 N-(4-methoxyphenyl)-3-nitrobenzamide CAS No. 101971-72-6

N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B182249
CAS No.: 101971-72-6
M. Wt: 272.26 g/mol
InChI Key: IJLDXKIMXVBWEJ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-3-nitrobenzamide” is a chemical compound with the molecular formula C15H15NO3 . It is also known by other names such as “4-Methoxy-N-(4-methoxyphenyl)benzamide” and "Benzamide, N-(4-methoxyphenyl)-4-methoxy-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The 4-methoxyphenyl group is nearly planar and it occupies an equatorial site on the piperazine ring .

Scientific Research Applications

Corrosion Inhibition

N-(4-methoxyphenyl)-3-nitrobenzamide (BNA-3) demonstrates significant effectiveness in inhibiting corrosion of mild steel in acidic environments. The presence of the methoxy substituent enhances its inhibition efficiency, as evidenced by electrochemical impedance spectroscopy and polarization studies. These inhibitors adsorb strongly and spontaneously at metal/electrolyte interfaces, supported by high adsorption values (Kads) and negative free energy values (∆G0). Their adsorption follows the Langmuir adsorption isotherm, and surface investigation via AFM and SEM analyses confirms their protective action against corrosive dissolution (Mishra et al., 2018).

Spectroscopic Characterization and Theoretical Investigations

Various N,N-diacylaniline derivatives, including this compound, have been synthesized and characterized using FTIR and NMR techniques. These compounds' ground state geometries were optimized using density functional theory (DFT), which revealed insights into their rotational barriers and the effect of different substituents on the benzene ring. These studies provide valuable information for understanding the compound's structure and behavior at the molecular level (Al‐Sehemi et al., 2017).

Pharmaceutical Applications

This compound and its derivatives have been explored in pharmaceutical research. For instance, some derivatives have shown promising antifibrillatory activity, with certain compounds exhibiting more potency and longer duration of action than nibentan, a known antifibrillatory agent. This suggests potential applications in cardiac health and treatment (Davydova et al., 2000).

Catalysis in Organometallic Chemistry

The compound has been used in synthesizing cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes have been shown to be key catalytic intermediates in C–H bond functionalization reactions, indicating its utility in organometallic chemistry and catalysis research (Zhou et al., 2018).

Vibrational Spectroscopic Analysis and Drug Potential

The vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, has been conducted to understand its molecular properties. This research, which includes molecular docking studies, suggests potential antibacterial drug applications due to its structural and electronic properties (Dwivedi & Kumar, 2019).

Psycho- and Neurotropic Profiling

In a study exploring psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, a derivative of this compound exhibited specific sedative effects and considerable anti-amnesic activity. This highlights its potential in developing new psychoactive compounds (Podolsky et al., 2017).

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-7-5-11(6-8-13)15-14(17)10-3-2-4-12(9-10)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDXKIMXVBWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101971-72-6
Record name 4'-METHOXY-3-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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